

# 2-Amino-5-Bromo-4-Methylthiazole CAS number 3034-57-9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-Bromo-4-Methylthiazole

Cat. No.: B1282055

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An In-depth Technical Guide to **2-Amino-5-Bromo-4-Methylthiazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-Bromo-4-Methylthiazole** (CAS Number: 3034-57-9), a key heterocyclic building block in medicinal chemistry. This document outlines the molecule's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its significant role as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors.

## Core Molecular Data

**2-Amino-5-Bromo-4-Methylthiazole** is a substituted thiazole derivative recognized for its utility in organic synthesis. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position makes it an ideal scaffold for generating diverse molecular libraries for drug discovery.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

The fundamental properties of **2-Amino-5-Bromo-4-Methylthiazole** are summarized below.

| Property                  | Value  | Reference(s)                            |
|---------------------------|--|---|
| CAS Number                | 3034-57-9  | <a href="#">[4]</a>                     |
| Molecular Formula         | C <sub>4</sub> H <sub>5</sub> BrN <sub>2</sub> S | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight          | 193.06 g/mol                                     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance                | Very Dark Brown Solid                            | <a href="#">[4]</a>                     |
| Melting Point             | 105-108.5 °C (decomposes)                        | <a href="#">[4]</a>                     |
| Boiling Point (Predicted) | 298.3 ± 20.0 °C                                  | <a href="#">[4]</a> <a href="#">[5]</a> |
| Density (Predicted)       | 1.806 ± 0.06 g/cm <sup>3</sup>                   | <a href="#">[4]</a> <a href="#">[5]</a> |
| Solubility                | Sparingly soluble in DMSO                        | <a href="#">[4]</a>                     |
| pKa (Predicted)           | 4.55 ± 0.10                                      | <a href="#">[4]</a>                     |

## Spectroscopic Data

Spectroscopic data is critical for the characterization and quality control of the compound. The following data is for the hydrochloride salt (CAS 133692-16-7), which is structurally analogous to the free base.

| Technique           | Data  | Reference(s)        |
|---------------------|---|---------------------|
| <sup>1</sup> H NMR  | (DMSO-d <sub>6</sub> ): δ 2.14 (s, 3H, CH <sub>3</sub> ), 8.90 (br s, 3H, NH <sub>3</sub> <sup>+</sup> )                    | <a href="#">[6]</a> |
| IR                  | (Nujol): 3200 cm <sup>-1</sup> (N-H stretch), 1635 cm <sup>-1</sup> (C=N stretch, thiazole)                                 | <a href="#">[6]</a> |
| <sup>13</sup> C NMR | Data not available for the title compound. The unbrominated analog, 2-Amino-4-methylthiazole, serves as a useful reference. | <a href="#">[7]</a> |
| Mass Spec           | Data not available.   |                     |

# Experimental Protocols

The following protocols are based on established methodologies for the synthesis of structurally similar 2-aminothiazole derivatives and their subsequent use in cross-coupling reactions.<sup>[5][8][9]</sup>

## Protocol 1: Synthesis of 2-Amino-5-Bromo-4-Methylthiazole

This two-step procedure involves the initial formation of the 2-aminothiazole ring via Hantzsch synthesis, followed by regioselective bromination.

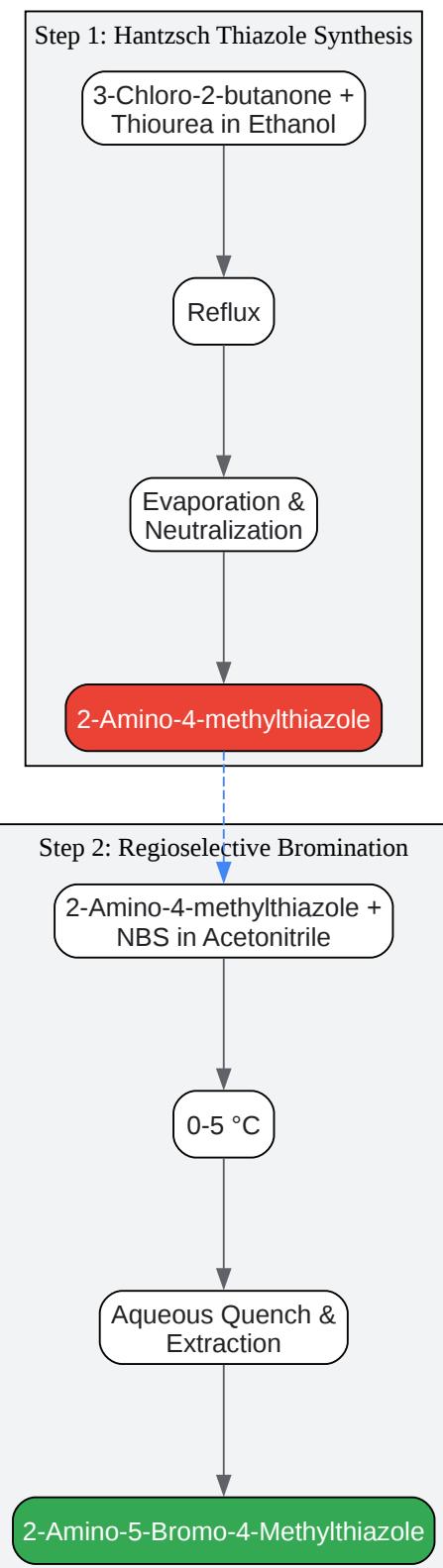
### Step 1: Synthesis of 2-Amino-4-methylthiazole

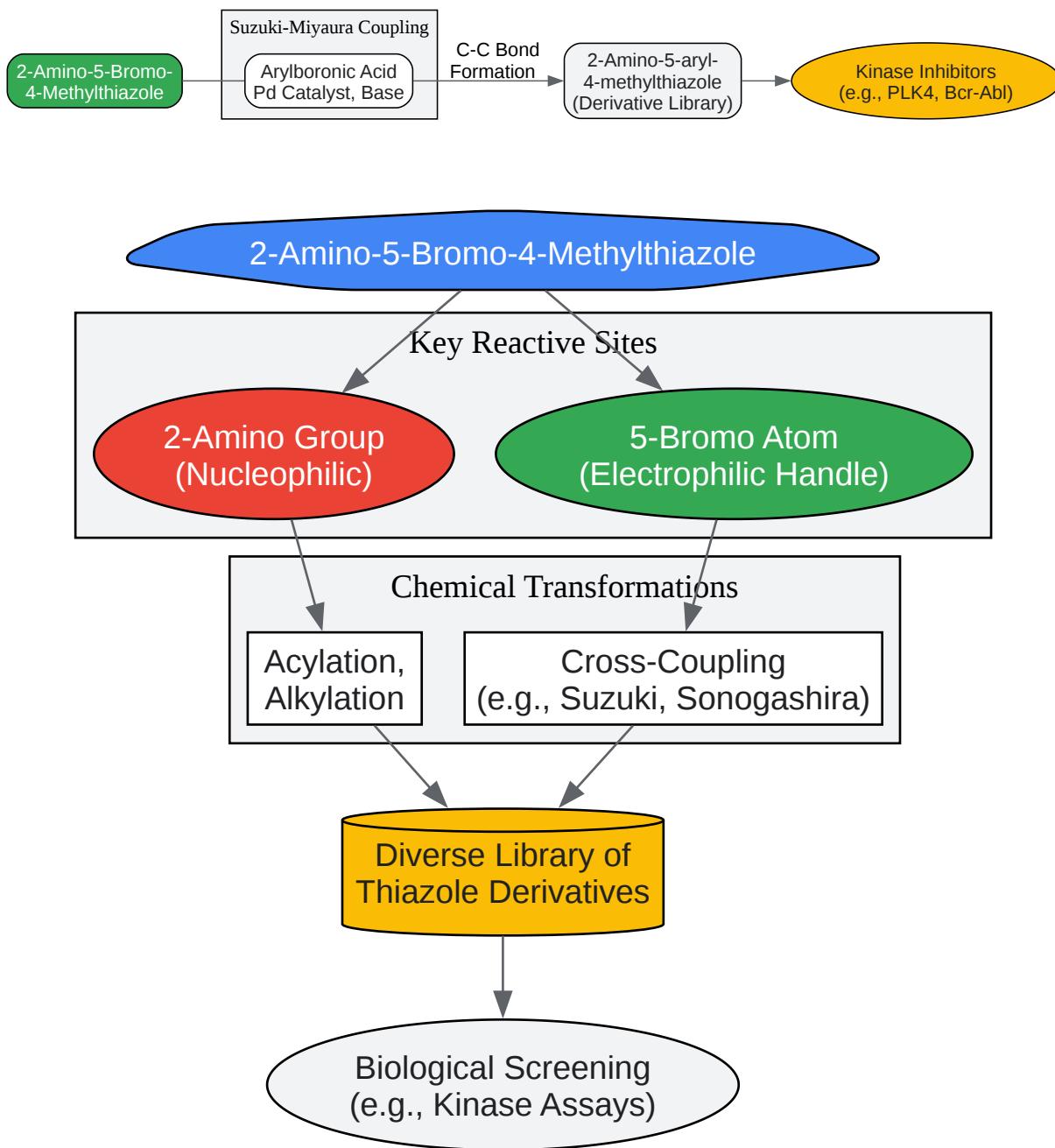
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-butanone (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
- **Purification:** Neutralize the residue with an aqueous sodium carbonate solution to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-amino-4-methylthiazole.

### Step 2: Bromination at the 5-position

- **Reaction Setup:** In a separate flask, dissolve the 2-amino-4-methylthiazole (1.0 equivalent) from Step 1 in acetonitrile and cool the solution to 0-5 °C in an ice bath.
- **Bromination:** Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile dropwise, maintaining the internal temperature below 10 °C.

- Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor for the consumption of the starting material by TLC.
- Work-up: Quench the reaction by adding water. Extract the product into ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield **2-Amino-5-Bromo-4-Methylthiazole**.





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- To cite this document: BenchChem. [2-Amino-5-Bromo-4-Methylthiazole CAS number 3034-57-9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282055#2-amino-5-bromo-4-methylthiazole-cas-number-3034-57-9\]](https://www.benchchem.com/product/b1282055#2-amino-5-bromo-4-methylthiazole-cas-number-3034-57-9)

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